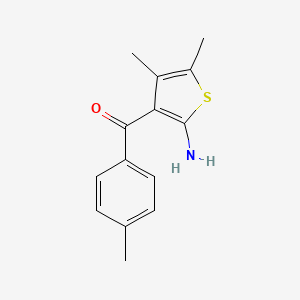

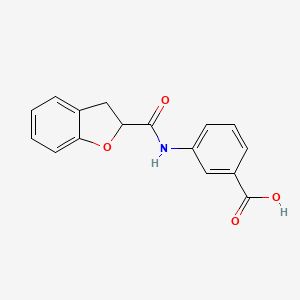

(2E)-3-(2H-chromen-3-yl)-N-(2,4-dimethylphenyl)prop-2-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-(2H-chromen-3-yl)-N-(2,4-dimethylphenyl)prop-2-enamide is a chemical compound that belongs to the class of amides. This compound has gained significant interest in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Antibacterial and Antioxidant Properties

- A compound structurally related to (2E)-3-(2H-chromen-3-yl)-N-(2,4-dimethylphenyl)prop-2-enamide demonstrated significant antibacterial activity against Escherichia coli and Pseudomonas Aeruginosa 27853. Additionally, it showed antioxidant activities, indicating its potential as a new class of antibacterial and antioxidant compounds (A. Al-ayed, 2011).

Synthesis of Novel Derivatives

- A range of novel derivatives, including 3-aryl-1-(1H-benzo[f]chromen-2-yl)prop-2-en-1-ones, were synthesized via a reaction involving cross-conjugated push-push enamino ketones and 2-naphthol-derived Mannich bases. This indicates the compound's versatility in generating new chemical entities with potential applications in various fields of research (K. S. Korzhenko et al., 2018).

Potential in Synthesis of Fused Pyranones and Pyridones

- The compound was used in reactions to synthesize pyranone and chromene derivatives, highlighting its role in the production of complex molecular structures with potential applications in pharmaceutical and material sciences (S. Bondock et al., 2014).

Involvement in Cycloaddition Reactions

- The compound participated in [2+2] cycloaddition reactions, yielding a variety of products. This demonstrates its utility in synthetic chemistry, particularly in the formation of complex cyclic structures (Jure Bezenšek et al., 2015).

Application in Diastereoselective Synthesis

- The compound's reactions with primary aliphatic amines and ammonia led to the diastereoselective synthesis of enamino ketones. Such reactions underscore its importance in stereoselective synthesis, which is crucial in the development of drugs and biologically active molecules (V. Osyanin et al., 2021).

Photochemical Synthesis and Characterization

- Photochemical synthesis from its chalcone isomer and subsequent characterization using various techniques, including NMR and LC-Q-ToF-MS, further illustrates the compound's diverse applications in chemical synthesis and analytical chemistry (Nirozh A. Chalabi et al., 2020).

properties

IUPAC Name |

(E)-3-(2H-chromen-3-yl)-N-(2,4-dimethylphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO2/c1-14-7-9-18(15(2)11-14)21-20(22)10-8-16-12-17-5-3-4-6-19(17)23-13-16/h3-12H,13H2,1-2H3,(H,21,22)/b10-8+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAFKPMLEYYFEAD-CSKARUKUSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C=CC2=CC3=CC=CC=C3OC2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)NC(=O)/C=C/C2=CC3=CC=CC=C3OC2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-3-(2H-chromen-3-yl)-N-(2,4-dimethylphenyl)prop-2-enamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,6-Difluoro-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]benzamide](/img/structure/B2515553.png)

![N-(2-(6-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2515554.png)

![N-benzyl-N-(2-methoxyethyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2515558.png)

![3-Methyl-1-[(quinolin-8-yl)methyl]urea](/img/structure/B2515560.png)

![{[1-(4-Chlorobenzyl)piperidin-4-yl]methyl}amine](/img/structure/B2515561.png)

![ethyl 4-{[1,3-dimethyl-7-(3-methylbutyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/structure/B2515564.png)

![N1-([2,2'-bifuran]-5-ylmethyl)-N2-(2-(methylthio)phenyl)oxalamide](/img/structure/B2515565.png)

![2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2515569.png)

![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B2515573.png)

![4-methyl-6-(methylsulfanyl)-2-(propan-2-yl)-N-[3-(trifluoromethyl)phenyl]pyrimidine-5-carboxamide](/img/structure/B2515575.png)